molecular formula C16H20N2O2S B1424777 N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220033-84-0

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424777
CAS No.: 1220033-84-0
M. Wt: 304.4 g/mol
InChI Key: GSHUIJTXTBFPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two amine groups and a methylsulfonyl group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was synthesized and stored.


Physical and Chemical Properties Analysis

“this compound” is a solid compound that should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemical and Chemical Synthesis : The synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, closely related to N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, has been achieved through electrochemical oxidation and chemical reaction methods. These processes offer yields of 55-85% and highlight the potential for efficient production of similar compounds (Khazalpour & Nematollahi, 2015).

  • Novel Insecticide Flubendiamide : A study on Flubendiamide, a compound with a structure involving a sulfonylalkyl group similar to that in this compound, demonstrates its potent insecticidal activity, especially against lepidopterous pests. This compound showcases the application potential of similar chemical structures in agricultural pest control (Tohnishi et al., 2005).

  • Catalytic Synthesis : The use of compounds like Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) for catalyzing the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles showcases the potential of related sulfonamide compounds in catalyzing organic reactions, which could extend to the compound (Ghorbani‐Vaghei & Veisi, 2010).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Activities : Research on compounds like 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, closely related to this compound, shows significant antimicrobial, antifungal, and anthelmintic activities. This suggests potential biomedical applications for similar compounds (Saingar, Kumar & Joshi, 2011).

Safety and Hazards

This compound should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment as required and to handle the compound in a well-ventilated area or outdoors .

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUIJTXTBFPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172682
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-84-0
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 3
Reactant of Route 3
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 4
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 5
Reactant of Route 5
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Reactant of Route 6
Reactant of Route 6
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.